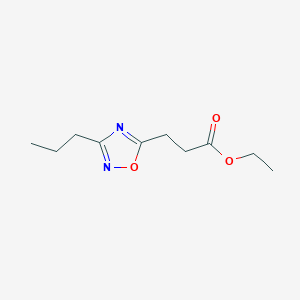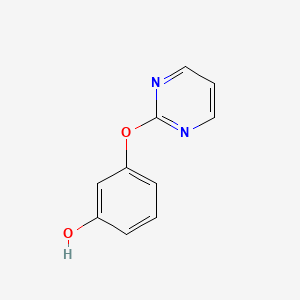
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
The compound contains a 1H-1,2,4-triazol-3-yl group and a pyrrolidin-1-yl group. The 1H-1,2,4-triazol-3-yl group is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities . The pyrrolidin-1-yl group is a type of secondary amine, which is a class of organic compounds that contain a nitrogen atom with two substituents and one lone pair of electrons .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the molecular structure, including the positions of atoms, the lengths and angles of chemical bonds, and more.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the 1H-1,2,4-triazol-3-yl and pyrrolidin-1-yl groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by factors such as its molecular structure, the nature of its functional groups, and more. For example, the presence of the triazole ring might contribute to its polarity, solubility, and reactivity .Scientific Research Applications
Multicomponent Synthesis
A novel multicomponent synthesis approach involving (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone derivatives has been developed. This method facilitates the generation of complex molecules through a one-pot process, highlighting the compound's utility in creating diverse chemical structures. For example, the ammonium chloride-promoted synthesis demonstrates the compound's role in scaffold-generating reactions, which are crucial for pharmaceutical and chemical research (Janvier et al., 2002).
Anticonvulsant Activity
Research on the anticonvulsant activities of derivatives has shown promising results. A study on novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) derivatives demonstrated significant anticonvulsant properties, suggesting the potential of these compounds in developing new antiepileptic drugs (Malik & Khan, 2014).
Organocatalysis
Derivatives of (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone have been evaluated as organocatalysts in asymmetric Michael and Mannich reactions. This application is crucial for synthesizing chiral compounds, which have significant implications in drug development and synthesis of biologically active molecules (Reyes-Rangel et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives, including those derived from (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone, have demonstrated variable and modest antimicrobial activity. These findings suggest the potential for developing antimicrobial agents based on these structures (Patel, Agravat, & Shaikh, 2011).
Synthesis of Heterocyclic Compounds
The compound and its derivatives play a vital role in synthesizing heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their diverse biological activities. This includes the synthesis of pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the versatility of these compounds in creating biologically active molecules (Prasad et al., 2021).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, a class of compounds to which this compound belongs, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
Triazole derivatives, which include this compound, usually show an antifungal molecular mechanism of action based on inhibition of the cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) . This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to its death .
Biochemical Pathways
Given its potential inhibitory action on kinases , it could be inferred that it may affect various signaling pathways regulated by these enzymes. Kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given its potential inhibitory action on kinases , it could be inferred that it may inhibit cell growth and proliferation, induce cell differentiation, or trigger apoptosis.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-7-9-5(10-11-7)6(13)12-3-1-2-4-12/h1-4H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWVCDVQVZYNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672465 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
921225-14-1 | |
| Record name | (3-Amino-1H-1,2,4-triazol-5-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)

![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)



![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)